methyl [5-(methylsulfonyl)-2H-tetrazol-2-yl]acetate
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Overview
Description
Methyl [5-(methylsulfonyl)-2H-tetrazol-2-yl]acetate is a chemical compound with the molecular formula C5H8N4O4S. It is a derivative of tetrazole, a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of methyl [5-(methylsulfonyl)-2H-tetrazol-2-yl]acetate typically involves the reaction of methyl acetate with a methylsulfonyl-substituted tetrazole precursor. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl [5-(methylsulfonyl)-2H-tetrazol-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl [5-(methylsulfonyl)-2H-tetrazol-2-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl [5-(methylsulfonyl)-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways .
Comparison with Similar Compounds
Methyl [5-(methylsulfonyl)-2H-tetrazol-2-yl]acetate can be compared with other tetrazole derivatives, such as:
- Methyl [5-(methylsulfonyl)-1H-tetrazol-1-yl]acetate
- Ethyl [5-(methylsulfonyl)-2H-tetrazol-2-yl]acetate
- Methyl [5-(ethylsulfonyl)-2H-tetrazol-2-yl]acetate
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C5H8N4O4S |
---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
methyl 2-(5-methylsulfonyltetrazol-2-yl)acetate |
InChI |
InChI=1S/C5H8N4O4S/c1-13-4(10)3-9-7-5(6-8-9)14(2,11)12/h3H2,1-2H3 |
InChI Key |
NUYPLVBLHOBGAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1N=C(N=N1)S(=O)(=O)C |
Origin of Product |
United States |
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